molecular formula C10H7BrN2O2 B11855841 5-Amino-7-bromoisoquinoline-1-carboxylic acid

5-Amino-7-bromoisoquinoline-1-carboxylic acid

Katalognummer: B11855841
Molekulargewicht: 267.08 g/mol
InChI-Schlüssel: SXDUURHSZNJHLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-bromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by amination and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-7-bromoisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the amino and carboxylic acid groups .

Wissenschaftliche Forschungsanwendungen

5-Amino-7-bromoisoquinoline-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-7-bromoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-7-bromoisoquinoline-1-carboxylic acid is unique due to the presence of both the amino and bromine groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical modifications and applications, making the compound versatile for various research and industrial purposes .

Eigenschaften

Molekularformel

C10H7BrN2O2

Molekulargewicht

267.08 g/mol

IUPAC-Name

5-amino-7-bromoisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,12H2,(H,14,15)

InChI-Schlüssel

SXDUURHSZNJHLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.